Isopropyl 2-(piperazin-1-yl)nicotinate
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Overview
Description
Isopropyl 2-(piperazin-1-yl)nicotinate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(piperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid with isopropyl alcohol and piperazine. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. The reaction conditions may include the use of catalysts such as sulfuric acid or hydrochloric acid to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(piperazin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The piperazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Isopropyl 2-(piperazin-1-yl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Isopropyl 2-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid derivatives: These compounds share the nicotinic acid moiety and may have similar biological activities.
Piperazine derivatives: Compounds like trimetazidine and ranolazine also contain the piperazine ring and are used in various therapeutic applications.
Uniqueness
Isopropyl 2-(piperazin-1-yl)nicotinate is unique due to its specific combination of the nicotinic acid and piperazine moieties. This combination may confer distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.
Properties
Molecular Formula |
C13H19N3O2 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
propan-2-yl 2-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-10(2)18-13(17)11-4-3-5-15-12(11)16-8-6-14-7-9-16/h3-5,10,14H,6-9H2,1-2H3 |
InChI Key |
DIARDWDIBROFST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
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